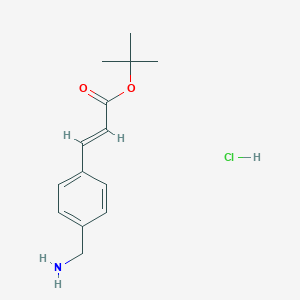
(e)-Tert-butyl3-(4-(aminomethyl)phenyl)acrylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(e)-Tert-butyl3-(4-(aminomethyl)phenyl)acrylatehydrochloride is a chemical compound that belongs to the class of acrylate esters. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group attached to a phenyl ring, and an acrylate ester moiety. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-Tert-butyl3-(4-(aminomethyl)phenyl)acrylatehydrochloride typically involves the reaction of tert-butyl acrylate with 4-(aminomethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to ensure efficient and consistent production. These processes involve the use of tubular reactors and ultrasonication-assisted flow strategies to minimize side products and optimize yield .
化学反応の分析
Types of Reactions
(e)-Tert-butyl3-(4-(aminomethyl)phenyl)acrylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acrylate ester to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
科学的研究の応用
(e)-Tert-butyl3-(4-(aminomethyl)phenyl)acrylatehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other advanced materials
作用機序
The mechanism of action of (e)-Tert-butyl3-(4-(aminomethyl)phenyl)acrylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the acrylate ester moiety can participate in Michael addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Phenyl acrylate: Similar in structure but lacks the aminomethyl group.
Tert-butyl acrylate: Similar but does not have the phenyl ring or aminomethyl group.
4-(Aminomethyl)phenylboronic acid: Contains the aminomethyl group but lacks the acrylate ester moiety.
Uniqueness
(e)-Tert-butyl3-(4-(aminomethyl)phenyl)acrylatehydrochloride is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .
特性
分子式 |
C14H20ClNO2 |
|---|---|
分子量 |
269.77 g/mol |
IUPAC名 |
tert-butyl (E)-3-[4-(aminomethyl)phenyl]prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11;/h4-9H,10,15H2,1-3H3;1H/b9-8+; |
InChIキー |
IRULZNSNCDTGQQ-HRNDJLQDSA-N |
異性体SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)CN.Cl |
正規SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


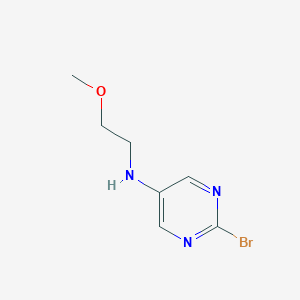

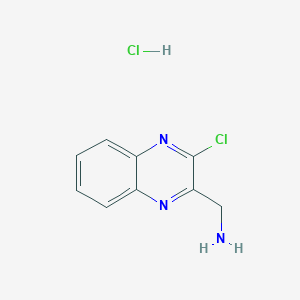
![propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B13128720.png)
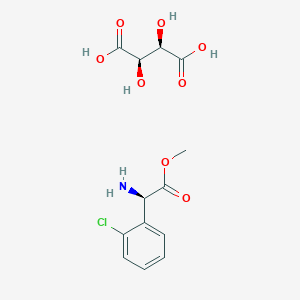


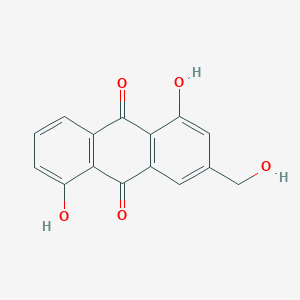
![5'-Bromospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13128742.png)
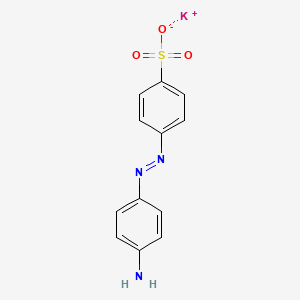
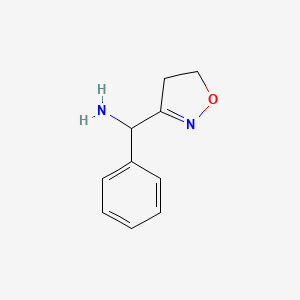
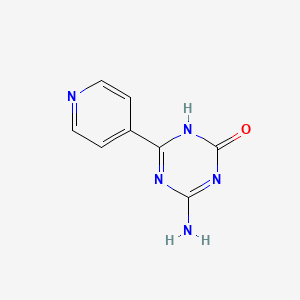
![Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)
![4-chloro-7-fluoro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13128771.png)
